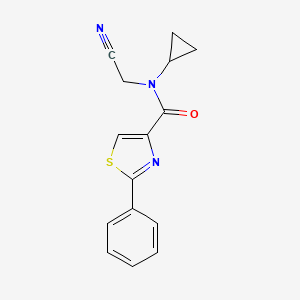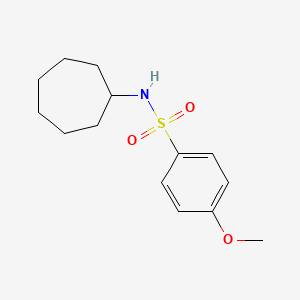![molecular formula C12H11FN4O3S2 B2604632 Methyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate CAS No. 886937-14-0](/img/structure/B2604632.png)
Methyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C12H11FN4O3S2 and its molecular weight is 342.36. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antihypertensive and α-Blocking Agents
The synthesis of thiosemicarbazides, triazoles, Schiff bases, and other derivatives starting from methyl 2-(thiazol-2-ylcarbamoyl)acetate has demonstrated significant antihypertensive α-blocking activity with low toxicity. This research indicates the potential of these compounds, including thiadiazolyl derivatives, in the development of antihypertensive medications (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Pharmacological Properties
In another study, the cyclization of certain thiosemicarbazides led to the formation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, which were then evaluated for their effects on the central nervous system (CNS) in mice. This research contributes to understanding the potential CNS effects of these compounds (Maliszewska-Guz et al., 2005).
Anticancer and Neuroprotective Activities
A specific derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), has shown promising anticancer activity against various tumor cells, including those derived from nervous system cancers and peripheral cancers like colon adenocarcinoma and lung carcinoma. FABT has also demonstrated a significant neuroprotective effect in neuronal cultures, making it a potential candidate for further anticancer and neuroprotective research (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Glutaminase Inhibitors
The compound bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, related to the thiadiazole class, have been synthesized and evaluated as potent allosteric inhibitors of kidney-type glutaminase (GLS). These compounds, including those with improved solubility and drug-like properties, have shown efficacy in attenuating the growth of certain cancer cells, highlighting their therapeutic potential as GLS inhibitors (Shukla et al., 2012).
Antimicrobial Agents
Several studies have synthesized new thiadiazole derivatives and evaluated their antimicrobial activities. For example, novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol have shown potent activities against Helicobacter pylori, including strains resistant to common antibiotics, without affecting a wide range of other microorganisms, which is critical for developing targeted antimicrobial therapies (Carcanague et al., 2002).
Eigenschaften
IUPAC Name |
methyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O3S2/c1-20-9(18)6-21-12-17-16-11(22-12)15-10(19)14-8-4-2-7(13)3-5-8/h2-5H,6H2,1H3,(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHFADFRCYDQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2604552.png)

![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2604555.png)


![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![Pyridin-3-yl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2604563.png)


![N'-[5-(3,4-dimethylanilino)-1H-1,2,4-triazol-3-yl]-N-hydroxymethanimidamide](/img/structure/B2604568.png)

![2-chloro-5-[(4-methylsulfonylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2604572.png)